N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Evolution of 1,2,4-Triazole Research
The foundational chemistry of 1,2,4-triazoles emerged in the late 19th century, with systematic investigations beginning after Bladin’s 1885 nomenclature proposal for five-membered aromatic rings containing three nitrogen atoms. Early 20th-century advancements, such as Alfred Einhorn’s 1905 discovery of the Einhorn–Brunner reaction , enabled the synthesis of substituted 1,2,4-triazoles via imides and alkyl hydrazines. This method’s regioselectivity, governed by the acidity of substituents, became critical for producing pharmacologically relevant derivatives. Parallel work by Guido Pellizzari in 1911 introduced the Pellizzari reaction , which combined amides and hydrazides to form 1,2,4-triazoles without regioselectivity constraints.
By the mid-20th century, researchers recognized 1,2,4-triazoles as versatile scaffolds for drug design. For example, antifungal agents like fluconazole (introduced in the 1980s) demonstrated the moiety’s capacity to engage biological targets through hydrogen bonding and π-π interactions. Structural analyses revealed that the 1,2,4-triazole ring’s dipole moment (~4.3 Debye) and aromaticity facilitated interactions with enzymes and receptors. These properties spurred synthetic innovations, including microwave-assisted reactions to optimize yields and reduce reaction times.
Emergence of Fused Heterocyclic Systems
The development of fused heterocyclic systems, such as imidazo[2,1-c]triazoles, arose from efforts to enhance molecular complexity and bioactivity. Combining imidazole and 1,2,4-triazole rings created systems with extended conjugation, improved metabolic stability, and dual hydrogen-bonding capabilities. Early work in the 1970s demonstrated that fused systems could mimic purine bases, enabling interactions with nucleic acids and proteins.
Key synthetic breakthroughs included the use of thiosemicarbazides as intermediates. For instance, reacting N-arylethylenediamines with carbon disulfide yielded imidazolidine-2-thiones, which were further alkylated to produce methylthio-substituted imidazo-triazoles. These methods capitalized on the nucleophilicity of sulfur atoms to introduce diverse substituents. By the 1990s, fused systems were being explored for antibacterial and anticancer applications, with studies highlighting their ability to inhibit kinases like focal adhesion kinase (FAK).
Table 1: Key Properties of Fused Imidazo-Triazole Systems
Chronology of Imidazo[2,1-c]Triazole Development
The timeline of imidazo[2,1-c]triazole derivatives reflects incremental advances in synthetic and medicinal chemistry:
- 1911–1950 : Pellizzari’s foundational reaction enabled triazole synthesis, though applications remained limited to theoretical studies.
- 1960–1980 : Exploration of fused systems began, with imidazo-triazoles synthesized via cyclization of thiosemicarbazides.
- 1990–2010 : Structure-activity relationship (SAR) studies identified substituents enhancing anticancer activity, such as phenyl groups at position 7.
- 2020s : Modern techniques like microwave irradiation and liquid-phase synthesis improved efficiency. For example, Pattan et al. achieved 93–96% yields for pyridinyl-triazole hybrids using PEG-supported methods.
Recent work on N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c]triazol-3-yl)thio)acetamide exemplifies this progression. Its design leverages:
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-27-15-8-9-16(17(12-15)28-2)21-18(26)13-29-20-23-22-19-24(10-11-25(19)20)14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUGPQOFDHQAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioacetamide Introduction: The thioacetamide group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Final Coupling: The final step involves coupling the imidazo[2,1-c][1,2,4]triazole derivative with the 2,4-dimethoxyphenyl group under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Oxidation of the Thioether Moiety
The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modulating biological activity and solubility.
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Mild oxidation | H₂O₂ (30%), RT, 6–12 hrs | Sulfoxide derivative (S=O) | |
| Strong oxidation | mCPBA, CH₂Cl₂, 0°C → RT, 2 hrs | Sulfone derivative (O=S=O) |
Mechanistic studies suggest that oxidation proceeds via electrophilic attack on the sulfur atom, forming hypervalent intermediates. The sulfone derivative exhibits enhanced polarity, impacting pharmacokinetic properties.
Nucleophilic Substitution at the Thioether Group
The thioether sulfur serves as a nucleophilic site, enabling displacement reactions with alkyl/aryl halides or amines.
| Reaction Conditions | Nucleophile | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 8 hrs | Methylthioether derivative | |
| Arylation | 4-Bromobenzaldehyde, CuI | Aryl-substituted thioether |
The reaction kinetics depend on solvent polarity and the leaving group’s ability. DMF enhances nucleophilicity, while CuI catalyzes Ullmann-type couplings for arylations .
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 24 hrs | 2-((7-Phenyl-imidazo-triazol-3-yl)thio)acetic acid + 2,4-dimethoxyaniline | |
| Basic hydrolysis | NaOH (10%), EtOH, 80°C, 12 hrs | Sodium salt of thioacetic acid + free amine |
Hydrolysis rates correlate with steric hindrance around the amide bond. Acidic conditions favor protonation of the carbonyl oxygen, accelerating cleavage.
Reactivity of the Imidazo[2,1-c] triazole Core
The fused imidazo-triazole ring participates in electrophilic substitutions and coordination chemistry.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Electrophilic bromination | Br₂, CHCl₃, 0°C, 2 hrs | 5-Bromo-imidazo-triazole derivative | |
| Metal coordination | ZnCl₂, MeOH, RT | Zn(II) complex stabilized by N-donor sites |
Bromination occurs preferentially at the electron-rich C5 position of the triazole ring . Metal coordination enhances stability and may influence bioactivity.
Demethylation of Methoxy Groups
The 2,4-dimethoxyphenyl group undergoes demethylation under strong acidic conditions.
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic demethylation | HBr (48%), AcOH, reflux, 48 hrs | 2,4-Dihydroxyphenyl derivative |
Demethylation is rarely employed due to harsh conditions but can generate polyphenolic analogs for structure-activity studies.
Key Mechanistic Insights:
-
pH Sensitivity : Thioether oxidation and amide hydrolysis are pH-dependent, with optimal rates in acidic or neutral media.
-
Steric Effects : Bulky substituents on the imidazo-triazole ring hinder nucleophilic attacks at the sulfur atom .
-
Electronic Effects : Electron-withdrawing groups on the phenyl ring enhance electrophilic substitution rates in the triazole core .
This compound’s multifunctional reactivity enables tailored modifications for drug development, particularly in oncology and anti-inflammatory research.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves the reaction of 2,4-dimethoxyphenyl acetamide with a thiourea derivative containing the imidazo[2,1-c][1,2,4]triazole moiety. The structural characterization is often confirmed through techniques such as NMR spectroscopy and single-crystal X-ray analysis. The compound has the molecular formula C20H21N5O3S and exhibits specific pharmacophoric features that contribute to its biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of imidazo[2,1-c][1,2,4]triazole have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can inhibit the growth of cervical and bladder cancer cells with IC50 values indicating potent activity . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance anticancer efficacy .
Antimicrobial Activity
The compound's thioacetamide structure has been associated with antimicrobial properties. Compounds containing thiazole and imidazole rings are known for their effectiveness against bacterial strains. Preliminary tests indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
There is emerging evidence suggesting that compounds related to imidazo[2,1-c][1,2,4]triazole may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells . Further research is necessary to elucidate these mechanisms.
Lead Compound Identification
This compound serves as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases. Its unique structural features make it a candidate for further optimization to enhance potency and selectivity.
Formulation Development
Given its promising biological activities, this compound can be explored for formulation into novel drug delivery systems. The incorporation of this compound into nanoparticles or liposomes could improve bioavailability and targeted delivery to tumor sites .
Cytotoxicity Testing
A study conducted on a series of imidazo[2,1-c][1,2,4]triazole derivatives showed that certain modifications led to enhanced cytotoxicity against specific cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | SISO | 12.5 |
| 5l | RT-112 | 15.0 |
These findings underscore the importance of structural variations in optimizing anticancer activity .
Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial efficacy of various thioacetamide derivatives revealed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
This data suggests that modifications can significantly impact antimicrobial effectiveness .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: May inhibit or activate specific signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Key Findings :
- Halogenated analogues (Cl, Br) exhibit higher lipophilicity but may compromise solubility.
- Methoxy groups (target compound) balance solubility and electronic effects, making them advantageous for oral bioavailability .
Core Heterocyclic Modifications
Variations in the heterocyclic core dramatically influence conformational flexibility and target engagement:
Key Findings :
- Fully aromatic cores (e.g., triazinoindole) favor strong target binding but may increase cytotoxicity .
- The target’s dihydroimidazole-triazole core offers a balance between rigidity and metabolic resistance .
Functional Group Variations
Modifications to the acetamide linker or adjacent groups alter electronic profiles and bioactivity:
Trifluoromethyl Benzo[d]thiazole (Compound 18 ):
- The CF₃ group increases electronegativity and stability against oxidative degradation.
- Demonstrates potent CK1 inhibition (IC₅₀ = 0.8 µM), highlighting the role of electron-withdrawing groups in enzyme targeting.
- Thiadiazole-Triazine Hybrids : Sulfur-rich cores (e.g., 1,3,4-thiadiazole) enable disulfide bond formation or metal chelation.
Key Findings :
- Electron-withdrawing groups (CF₃, halogens) enhance target affinity but require solubility-enhancing substituents (e.g., methoxy) for optimal pharmacokinetics.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a dimethoxyphenyl group and an imidazo[2,1-c][1,2,4]triazole moiety linked by a thioacetamide group. This unique configuration is hypothesized to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown potent activity against Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) as low as 3.25 µg/mL against Mycobacterium tuberculosis for related triazole derivatives .
- Antifungal Activity : The compound's structural analogs have also demonstrated antifungal effects against various strains. For example, certain triazole-thiadiazole derivatives exhibited moderate to good antifungal activity against pathogens like Candida albicans and Aspergillus niger .
Anticancer Activity
The imidazo[2,1-c][1,2,4]triazole scaffold has been linked to anticancer properties in several studies:
- Mechanism of Action : Compounds with similar structures have been found to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle proteins .
- Case Studies : In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines with IC50 values ranging from 10 µM to 30 µM .
Neuroprotective Effects
Some research suggests neuroprotective properties associated with compounds featuring the imidazo[2,1-c][1,2,4]triazole structure:
- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant effects in animal models . The exact mechanism is believed to involve GABAergic modulation.
Summary of Biological Activities
Case Studies
- Antimicrobial Screening : A study evaluated various triazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compound showed an MIC of 16 µg/mL against both strains .
- Anticancer Evaluation : In vitro assays on cancer cell lines indicated that a derivative similar to this compound exhibited significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing thiol-containing intermediates (e.g., 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol) with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF or DMSO) under nitrogen atmosphere yields the target compound. Catalysts like triethylamine or DMAP improve reaction efficiency . Optimization via Design of Experiments (DoE) can systematically vary temperature, solvent, and catalyst ratios to maximize yield .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and thioether bond formation (e.g., δ 3.8–4.2 ppm for SCH protons) .
- X-ray crystallography : Resolves spatial arrangement of the imidazo-triazole core and dimethoxyphenyl group (e.g., bond angles and dihedral angles) .
- FTIR : Validates carbonyl (C=O, ~1650 cm) and thioamide (C-S, ~650 cm) functional groups .
Q. What solvents or conditions are optimal for solubility and stability during in vitro assays?
- Methodological Answer : The compound shows moderate solubility in DMSO (>10 mM) and ethanol (~5 mM). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) to avoid precipitation. Stability testing via HPLC at 25°C/60% RH over 24 hours confirms >95% integrity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or imidazo-triazole moieties) affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- 2,4-Dimethoxyphenyl : Enhances antifungal activity (MIC: 2–8 µg/mL against Candida albicans) compared to unsubstituted analogs .
- Imidazo-triazole core : Replacing sulfur with oxygen reduces activity, indicating the thioether linkage is critical for target binding .
- Advanced SAR Tool : Molecular docking (e.g., AutoDock Vina) predicts interactions with fungal cytochrome P450 enzymes, guiding rational design .
Q. What strategies mitigate instability under physiological conditions (e.g., hydrolysis or oxidation)?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C). The compound degrades rapidly at pH <3 (t <1 hour) but remains stable at pH 7.4 .
- Oxidative resistance : Add antioxidants (e.g., 0.1% BHT) to formulations. LC-MS identifies primary degradation products (e.g., sulfoxide derivatives) .
Q. How can target engagement be validated in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Treat fungal cells with the compound (10 µM) and quantify target protein denaturation at varying temperatures via Western blot .
- RNA-seq : Identify differential gene expression in treated vs. untreated Aspergillus fumigatus to map pathways (e.g., ergosterol biosynthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
